molecular formula C22H25N3O2S B2561512 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea CAS No. 887897-53-2

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea

Cat. No.: B2561512
CAS No.: 887897-53-2
M. Wt: 395.52
InChI Key: CGRZWFNHQSFYMT-UHFFFAOYSA-N
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Description

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline moiety, a thiourea group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea typically involves the following steps:

  • Preparation of the Quinoline Intermediate: : The quinoline intermediate can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

  • Introduction of the Ethyl Group: : The ethyl group can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base such as potassium carbonate.

  • Formation of the Thiourea Moiety: : The thiourea group can be introduced by reacting the quinoline intermediate with an isothiocyanate derivative, such as phenyl isothiocyanate, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides or sulfoxides.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline moiety or the thiourea group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, primary amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxides, sulfoxides.

    Reduction: Reduced quinoline derivatives, thiourea derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: : The compound is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

  • Biology: : It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and viral strains.

  • Medicine: : The compound is being investigated for its potential use as a therapeutic agent in the treatment of infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

  • Industry: : The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can bind to enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis or viral enzymes required for replication.

  • Pathways Involved: : The compound can interfere with key biological pathways, such as the cell cycle, apoptosis, or signal transduction pathways. This can result in the inhibition of cell proliferation, induction of cell death, or modulation of immune responses.

Comparison with Similar Compounds

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylthiourea
    • 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea
    • 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-chlorophenyl)thiourea
  • Uniqueness: : The presence of the ethoxy group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This can result in enhanced biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-4-27-19-9-7-18(8-10-19)24-22(28)23-12-11-17-13-16-6-5-14(2)15(3)20(16)25-21(17)26/h5-10,13H,4,11-12H2,1-3H3,(H,25,26)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRZWFNHQSFYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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